生物素-PEG3-马来酰亚胺
描述
Biotin-PEG3-Mal is a biotin-labeled, PEG-based PROTAC linker . It belongs to the PEG class and can be used in the synthesis of PROTAC molecules . It is a maleimide Biotinylation reagent that can react with sulfhydryl groups (at pH 6.5-7.5) specifically to form a thioether linkage .
Synthesis Analysis
The synthesis of Biotin-PEG3-Mal involves the use of various chemical modification methods . It is a water-soluble biotin compound containing a polyethylene glycol (PEG) spacer arm and a terminal primary amine for conjugation via EDC and other crosslinker methods .Molecular Structure Analysis
The molecular formula of Biotin-PEG3-Mal is C25H39N5O8S . Its molecular weight is 569.7 g/mol . The structure includes a biotin group and a maleimide group for labeling and crosslinking cysteines and other sulfhydryls .Chemical Reactions Analysis
Biotin-PEG3-Mal takes advantage of the well-known, specific Michael reaction between a maleimide group and a free sulfhydryl to allow site-specific biotin labeling of molecules in aqueous media within the pH range of 6.5 – 7.5 .Physical And Chemical Properties Analysis
Biotin-PEG3-Mal has a molecular weight of 569.7 g/mol . It has 4 hydrogen bond donors and 9 hydrogen bond acceptors . It has 20 rotatable bonds . Its exact mass and monoisotopic mass are 569.25193439 g/mol . Its topological polar surface area is 190 Ų .科学研究应用
生物素-PEG3-马来酰亚胺在科学研究中的应用
蛋白质标记和交联: 生物素-PEG3-马来酰亚胺常被用作生物素化反应中的交联试剂。 它利用马来酰亚胺基团与游离巯基之间的迈克尔加成反应,可以在 pH 6.5-7.5 的水性介质中实现对分子的位点特异性生物素标记 {svg_1}.
DNA/RNA 插入和交联: 该化合物已在研究中被用于交联 DNA 和双链 RNA,以进行全基因组研究,并利用 4'-氨甲基三氧杂蒽等衍生物交联和生物素化核酸 {svg_2}.
邻近标记蛋白质组学: 在邻近标记 (PL) 蛋白质组学中,生物素-PEG3-马来酰亚胺可用于富集生物素化蛋白质和肽的技术,这对研究蛋白质相互作用和功能至关重要 {svg_3}.
治疗应用: 生物素作为关键生化过程中的辅酶,例如糖异生、脂肪酸合成和氨基酸代谢。 它也被用于治疗湿疹、皮炎和糖尿病等疾病 {svg_4}.
生物分子的生物素化: 该化合物在蛋白质和肽的生物素化中起着至关重要的作用,这是涉及亲和素或链霉亲和素探针和树脂的各种分析或亲和纯化方法的关键步骤 {svg_5}.
提高溶解度和降低免疫原性: 生物素-PEG3-马来酰亚胺中的 PEG 间隔臂在生物素部分和标记的分子之间提供了精确的间隔,这赋予标记的分子水溶性,同时降低标记的生物分子或其他化合物的免疫原性、聚集和沉淀 {svg_6}.
作用机制
Biotin-PEG3-Mal is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
安全和危害
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N5O8S/c31-20(4-2-1-3-19-24-18(17-39-19)28-25(35)29-24)26-8-11-36-13-15-38-16-14-37-12-9-27-21(32)7-10-30-22(33)5-6-23(30)34/h5-6,18-19,24H,1-4,7-17H2,(H,26,31)(H,27,32)(H2,28,29,35)/t18-,19-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIQQRWDJZNBFW-JXQFQVJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N5O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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